molecular formula C12H9N3O3 B2847438 2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide CAS No. 338751-57-8

2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide

Cat. No. B2847438
CAS RN: 338751-57-8
M. Wt: 243.222
InChI Key: BNTHMYNVMBZTEW-YFHOEESVSA-N
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Description

“2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide” is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular weight of “2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide” is 243.22 . Its IUPAC name is 2-cyano-N’-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]acetohydrazide .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide” is a solid substance .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide”, also known as “2-cyano-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]acetamide”.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Researchers have found it effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication processes. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapy .

Antioxidant Activity

Due to its chemical structure, this compound exhibits significant antioxidant properties. It can neutralize free radicals and reduce oxidative stress in biological systems. This makes it a potential candidate for use in treatments aimed at reducing oxidative damage in cells, which is linked to various chronic diseases .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This property is particularly useful in the development of treatments for inflammatory diseases such as arthritis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound can help in managing symptoms and slowing disease progression .

Photodynamic Therapy

In photodynamic therapy, compounds that can be activated by light to produce reactive oxygen species are used to kill cancer cells. This compound has been explored for its potential use in such therapies due to its ability to generate reactive oxygen species upon light activation. This makes it a promising agent for non-invasive cancer treatments .

Coordination Chemistry

The compound’s structure allows it to form complexes with various metal ions. These metal complexes have been studied for their unique properties and potential applications in catalysis, material science, and as models for biological systems. The ability to form stable complexes with metals expands its utility in various chemical research fields .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the detection and quantification of certain substances. Its ability to form colored complexes with specific ions makes it useful in spectrophotometric analysis. This application is valuable in environmental monitoring and quality control processes .

These applications highlight the versatility and potential of “2-cyano-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide” in various scientific research fields. Each application leverages different aspects of its chemical structure and properties, making it a compound of significant interest in ongoing research.

Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

Cyanoacetohydrazides are being used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . The main aim of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-6-5-11(16)15-14-7-10-8-3-1-2-4-9(8)12(17)18-10/h1-4,7,17H,5H2,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKHKUBXEDJSHL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide

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